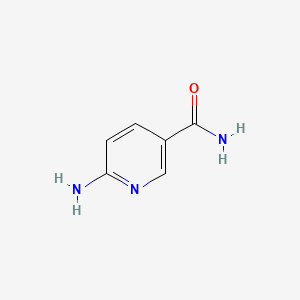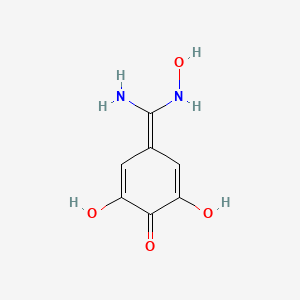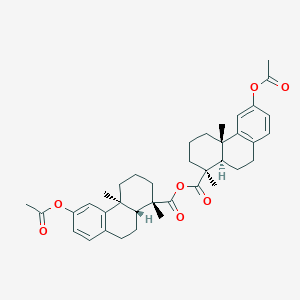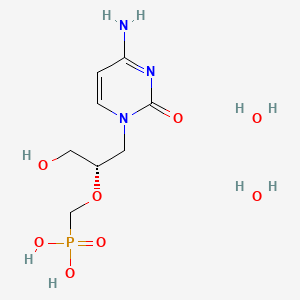
Cidofovir dihydrate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Cidofovir dihydrate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Cidofovir is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This selective inhibition disrupts further chain elongation , effectively suppressing the replication of the virus .
Biochemical Pathways
This compound acts on the DNA synthesis pathway of the virus . By selectively inhibiting the viral DNA polymerase, it disrupts the elongation of the viral DNA chain, thereby preventing the replication of the virus .
Pharmacokinetics
Administration of a single dose of cidofovir (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . Cidofovir diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .
Result of Action
The result of cidofovir’s action is the suppression of viral replication, specifically cytomegalovirus (CMV) replication . This makes it an effective treatment for CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and other conditions .
Action Environment
The efficacy and stability of cidofovir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Additionally, the patient’s health status, such as kidney function, can affect the drug’s bioavailability and excretion
Applications De Recherche Scientifique
HPMPC dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogues.
Biology: Employed in studies of viral replication and inhibition.
Medicine: Investigated for its antiviral properties against various viruses, including herpes simplex virus and human papillomavirus.
Industry: Used in the development of antiviral drugs and formulations
Analyse Biochimique
Biochemical Properties
Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between this compound and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .
Transport and Distribution
This compound is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du dihydrate de HPMPC implique plusieurs étapes :
Matière de départ : La synthèse commence avec le (S)-2,3-isopropylidène glycéraldéhyde.
Réduction : Le groupe aldéhyde est réduit en alcool en utilisant du borohydrure de sodium.
Protection : Les groupes hydroxyles sont protégés en utilisant l'isopropylidène.
Phosphorylation : L'alcool protégé est phosphorylé en utilisant de l'oxychlorure de phosphore.
Déprotection : Les groupes isopropylidène sont éliminés en milieu acide.
Couplage : Le composé résultant est couplé avec la cytosine pour former le HPMPC.
Méthodes de production industrielle
La production industrielle de dihydrate de HPMPC suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :
Réduction à grande échelle : Utilisant du borohydrure de sodium de qualité industrielle.
Protection et déprotection efficaces : Utilisant des conditions optimisées pour garantir un rendement et une pureté élevés.
Couplage automatisé : Utilisant des systèmes automatisés pour la réaction de couplage afin d'assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrate de HPMPC subit plusieurs types de réactions chimiques :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools.
Substitution : Le groupe phosphate peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de phosphates substitués.
Applications de recherche scientifique
Le dihydrate de HPMPC a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléotides.
Biologie : Employé dans les études de réplication et d'inhibition virale.
Médecine : Recherché pour ses propriétés antivirales contre divers virus, notamment le virus de l'herpès simplex et le papillomavirus humain.
Industrie : Utilisé dans le développement de médicaments et de formulations antiviraux
Mécanisme d'action
Le dihydrate de HPMPC exerce ses effets en inhibant sélectivement l'ADN polymérase virale. Le métabolite intracellulaire actif, le cidofovir diphosphate, entre en compétition avec la désoxycytidine triphosphate pour son incorporation dans l'ADN viral. Cela entraîne la terminaison de la synthèse de l'ADN viral et empêche la réplication virale .
Comparaison Avec Des Composés Similaires
Composés similaires
Adéfovir : Un autre analogue de nucléotide présentant une activité antivirale.
Ténofovir : Utilisé pour traiter les infections à VIH et à l'hépatite B.
Ganciclovir : Un médicament antiviral utilisé pour traiter les infections à CMV
Unicité
Le dihydrate de HPMPC est unique en raison de son activité antivirale à large spectre et de sa capacité à inhiber une large gamme de virus, y compris le CMV, le virus de l'herpès simplex et le papillomavirus humain. Son inhibition sélective de l'ADN polymérase virale en fait un puissant agent antiviral .
Propriétés
Numéro CAS |
149394-66-1 |
|---|---|
Formule moléculaire |
C8H16N3O7P |
Poids moléculaire |
297.20 g/mol |
Nom IUPAC |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |
Clé InChI |
KLJYJZIIJLYJNN-RGMNGODLSA-N |
SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |
SMILES canonique |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |
Apparence |
White powder |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
260 °C (dec) 480 °C |
| 149394-66-1 | |
Description physique |
Solid |
Pictogrammes |
Health Hazard |
Numéros CAS associés |
120362-37-0 (hydrochloride salt) |
Solubilité |
=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |
Synonymes |
1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


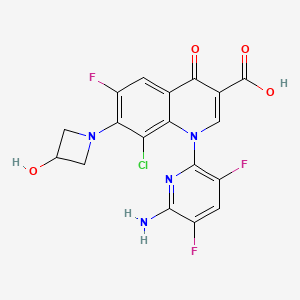
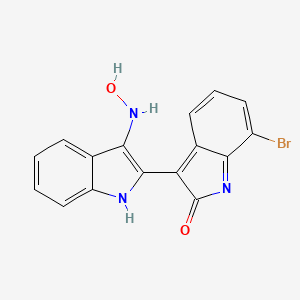
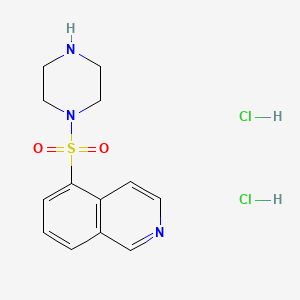
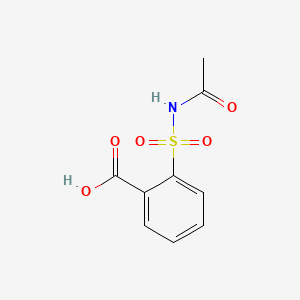
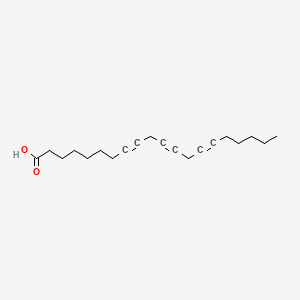
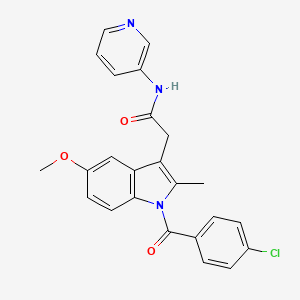
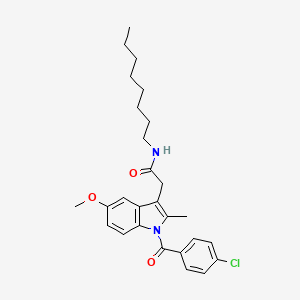
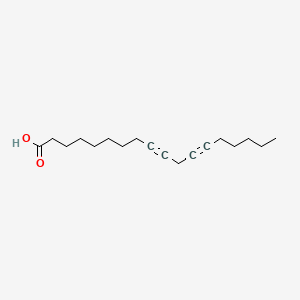
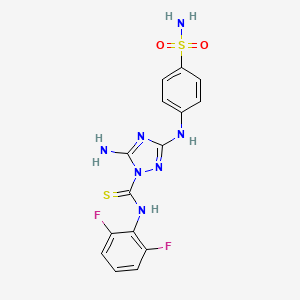
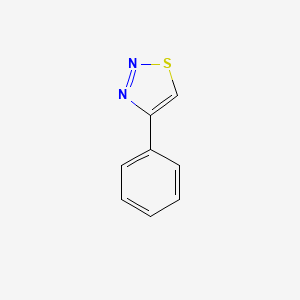
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
